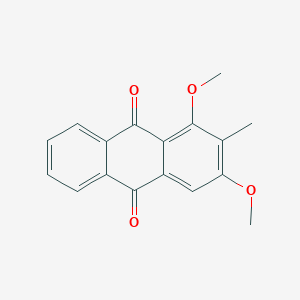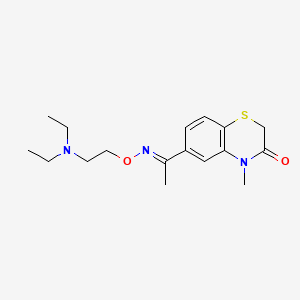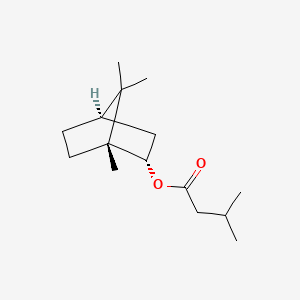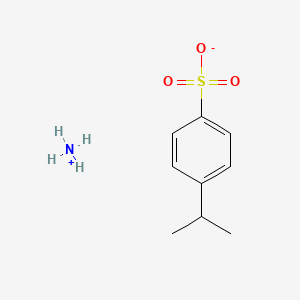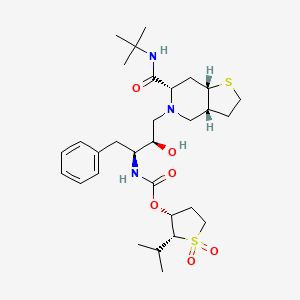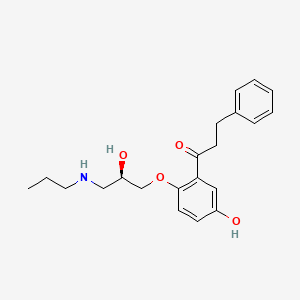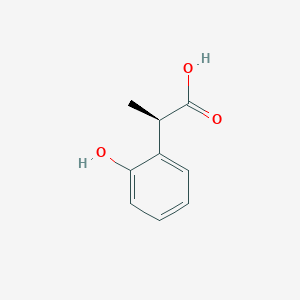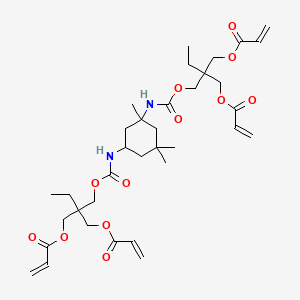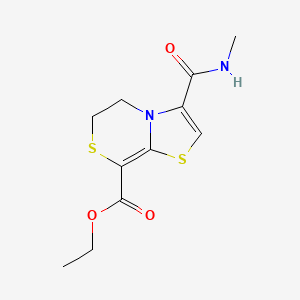
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester is a complex organic compound that belongs to the thiazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester typically involves multi-step organic reactions The process may start with the formation of the thiazine ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds in the thiazine family include:
- Thiazolo(2,3-c)(1,4)thiazine derivatives with different substituents.
- Other thiazine-based compounds with varying biological activities.
Uniqueness
What sets Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-3-((methylamino)carbonyl)-, ethyl ester apart is its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
146948-28-9 |
|---|---|
Formule moléculaire |
C11H14N2O3S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
ethyl 3-(methylcarbamoyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,4]thiazine-8-carboxylate |
InChI |
InChI=1S/C11H14N2O3S2/c1-3-16-11(15)8-10-13(4-5-17-8)7(6-18-10)9(14)12-2/h6H,3-5H2,1-2H3,(H,12,14) |
Clé InChI |
HOVBUHVKFAIXPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2N(CCS1)C(=CS2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





